2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 64179-67-5
VCID: VC1724703
InChI: InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2
SMILES: C1C(OC2=CC=CC=C2O1)C=O
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

CAS No.: 64179-67-5

Cat. No.: VC1724703

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde - 64179-67-5

Specification

CAS No. 64179-67-5
Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxine-3-carbaldehyde
Standard InChI InChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2
Standard InChI Key TVBNTFVSONEKOU-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)C=O
Canonical SMILES C1C(OC2=CC=CC=C2O1)C=O

Introduction

Chemical Identity and Structural Properties

Basic Identification

2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde is an organic compound belonging to the benzodioxine class of heterocycles. It features a benzene ring fused with a dioxane ring, with an aldehyde group at the 2-position. This structural arrangement creates a molecule with unique chemical properties and reactivity profiles, making it valuable for various synthetic applications. The fusion of the aromatic and heterocyclic systems contributes to the compound's stability while the aldehyde group serves as a reactive site for further functionalization .

The compound is formally identified by several key parameters as detailed in Table 1:

ParameterValue
CAS Registry Number64179-67-5
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
IUPAC Name2,3-dihydro-1,4-benzodioxine-3-carbaldehyde
Standard InChIInChI=1S/C9H8O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-5,7H,6H2
Standard InChIKeyTVBNTFVSONEKOU-UHFFFAOYSA-N

Structural Features

The molecular structure of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde is characterized by a fused ring system comprising a benzene ring and a 1,4-dioxane ring. This creates a 2,3-dihydrobenzo[b] dioxine scaffold that serves as the core structure. The aldehyde group at the 2-position extends from the dioxane ring, providing a site for diverse chemical transformations. This structural arrangement results in a molecule with a planar aromatic portion and a non-planar heterocyclic region, which influences its physical properties and reactivity patterns.

The oxygen atoms within the dioxane ring contribute to the molecule's electronic characteristics, potentially influencing its interactions with biological systems and its utility in synthetic applications. The presence of the aldehyde functional group extends the molecule's versatility by enabling reactions such as oxidation, reduction, condensation, and aldol reactions .

Physical and Chemical Properties

The physical and chemical properties of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde are determined by its structural features, particularly the benzodioxine core and the aldehyde functional group. As a moderately sized organic molecule with a molecular weight of 164.16 g/mol, this compound exhibits properties consistent with other benzodioxine derivatives. While specific experimental physical data is limited in the available literature, several properties can be inferred from its structure and chemical composition.

From a spectroscopic perspective, 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde would exhibit characteristic signals in NMR spectroscopy, with the aldehyde proton typically appearing as a distinctive downfield singlet. The aromatic region would display patterns consistent with the substitution pattern of the benzene ring, while the methylene protons of the dioxane portion would appear as complex multiplets due to their diastereotopic nature.

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

The reactivity of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde is largely dictated by the aldehyde functional group, which serves as a versatile handle for further transformations. The aldehyde group can participate in numerous reactions typical of carbonyl compounds, including:

  • Nucleophilic addition reactions with various nucleophiles

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Condensation reactions with amines to form imines or Schiff bases

  • Aldol reactions with enolizable carbonyl compounds

  • Wittig reactions to form alkenes

  • Reductive amination to form amines

The ability to form Schiff bases is particularly noteworthy as these products can serve as ligands in coordination chemistry with various metal ions. This property expands the potential applications of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde derivatives in catalysis and material science .

Additionally, the benzodioxine scaffold itself can undergo various transformations, although these would typically require more forceful conditions due to the stability of the heterocyclic system. Potential reactions involving the benzodioxine core might include electrophilic aromatic substitution on the benzene ring, though the regioselectivity would be influenced by the electronic effects of the dioxane ring.

Applications in Research and Industry

Synthetic Applications

2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde serves as a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its utility stems from the presence of the reactive aldehyde group, which provides a convenient point for further elaboration through various transformations. Researchers utilize this compound as an intermediate in the synthesis of diverse aromatic and heterocyclic compounds with potential applications across multiple disciplines .

The compound's role as a synthetic intermediate is significant in heterocyclic chemistry, where it contributes to the development of novel molecular architectures. By leveraging the reactivity of the aldehyde group, chemists can introduce various functional groups and structural elements, thereby expanding the chemical space accessible from this starting material .

Material Science Applications

Beyond its applications in organic synthesis and potential in pharmacology, 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde and its derivatives have attracted interest in material science and organic electronics. The benzodioxine moiety may impart specific physicochemical properties that are desirable in the development of functional materials .

The compound has been investigated for its role in the formation of polymers and small organic molecules where the benzodioxine structure contributes to the material's properties. The ability to form Schiff bases through reactions of the aldehyde group with appropriate amines provides a pathway to create materials with metal-coordinating capabilities, potentially useful in sensing applications, catalysis, and the development of novel functional materials .

Structure-Activity Relationships and Comparative Analysis

Understanding the structure-activity relationships of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde requires consideration of both the benzodioxine scaffold and the aldehyde functional group. The position of the aldehyde group at C-2 of the dioxane ring distinguishes this compound from its isomers, such as the 5-carbaldehyde or 6-carbaldehyde derivatives, which may exhibit different chemical and biological properties .

Table 2 below compares 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde with some structurally related benzodioxine derivatives:

CompoundCAS NumberMolecular FormulaMolecular WeightDistinguishing Feature
2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde64179-67-5C₉H₈O₃164.16Aldehyde at 2-position
2,3-Dihydrobenzo[b] dioxine-5-carbaldehyde29668-43-7C₉H₈O₃164.16Aldehyde at 5-position
2,3-Dihydrobenzo[b] dioxine-6-carbaldehyde29668-44-8C₉H₈O₃164.16Aldehyde at 6-position
2,3-Dihydro-1,4-benzodioxin-5-amine16081-45-1C₈H₉NO₂151.17Amine at 5-position
2,3-Dihydro-1,4-benzodioxine-5-carbonitrile148703-14-4C₉H₇NO₂161.16Nitrile at 5-position

The structural variations among these compounds, particularly the position of functional groups on the benzodioxine scaffold, can significantly influence their chemical reactivity and potential biological activities. For example, the positioning of the aldehyde group affects the electronic distribution within the molecule, which in turn influences its reactivity patterns and interactions with biological targets .

Future Research Directions

Research involving 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde presents numerous opportunities for future exploration and development. Several promising directions for further investigation include:

  • Development of optimized synthetic methods specifically tailored for the efficient production of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde, potentially including green chemistry approaches and scalable procedures.

  • Comprehensive evaluation of the compound's pharmacological properties, particularly in light of the bioactivities observed in related benzodioxine derivatives, such as PARP1 inhibition and CB2 receptor interactions .

  • Exploration of the compound's potential in anticancer research, building on the foundation established by studies of structurally similar benzodioxine derivatives.

  • Investigation of the compound's utility in the development of functional materials and organic electronics, leveraging the unique structural and electronic properties of the benzodioxine scaffold .

  • Structure-activity relationship studies to understand how modifications to the benzodioxine core and variations in the position of the aldehyde group affect the compound's chemical and biological properties .

These research directions could significantly expand our understanding of 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde and potentially lead to valuable applications in pharmaceuticals, materials science, and organic synthesis .

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